molecular formula C28H30ClN5OS B579891 [4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride CAS No. 1186195-62-9

[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride

Cat. No.: B579891
CAS No.: 1186195-62-9
M. Wt: 520.092
InChI Key: XFVDIVQCZWDBCW-UHFFFAOYSA-N
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Description

[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its intricate structure, which includes a benzothiophene moiety, a pyrimidine ring, and a piperidine-pyrrolidine system. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Mechanism of Action

Target of Action

IKK 16 (hydrochloride), also known as IKK-16 HCl, is a selective inhibitor of IκB kinases (IKKs). It primarily targets IKK2, the IKK complex, and IKK1 with IC50 values of 40 nM, 70 nM, and 200 nM, respectively . In addition to IKKs, IKK-16 also inhibits leucine-rich repeat kinase-2 (LRRK2) with an IC50 of 50 nM .

Mode of Action

IKK-16 interacts with its targets, the IKKs, and inhibits their activity. This inhibition prevents the phosphorylation and subsequent degradation of IκB proteins, which are inhibitors of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). As a result, NF-κB remains inactive and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes .

Biochemical Pathways

The primary biochemical pathway affected by IKK-16 is the NF-κB signaling pathway. By inhibiting the IKKs, IKK-16 prevents the activation of NF-κB, thereby suppressing the expression of genes involved in inflammation, immune response, cell proliferation, and survival .

Pharmacokinetics

The compound’s solubility in dmso and dimethyl formamide suggests that it may be well-absorbed in the body .

Result of Action

The inhibition of IKKs by IKK-16 leads to the suppression of NF-κB activation. This results in a decrease in the expression of pro-inflammatory genes, thereby reducing inflammation and immune responses . Additionally, by inhibiting LRRK2, IKK-16 may also impact cellular processes such as autophagy and vesicle trafficking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride involves multiple steps, starting with the formation of the benzothiophene and pyrimidine intermediates. These intermediates are then coupled through a series of reactions, including amination and cyclization, to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially forming dihydropyrimidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s ability to interact with specific proteins and enzymes makes it valuable for studying biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, [4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride is investigated for its potential as a drug candidate. Its interactions with molecular targets can lead to the development of treatments for various diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for applications in materials science, including the development of polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • [4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amine
  • [4-(1-benzothiophen-2-yl)pyrimidin-2-yl]methanone
  • [4-(1-benzothiophen-2-yl)pyrimidin-2-yl]piperidine

Uniqueness

Compared to similar compounds, [4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride stands out due to its complex structure, which includes multiple functional groups and rings. This complexity enhances its reactivity and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5OS.ClH/c34-27(33-17-12-23(13-18-33)32-15-3-4-16-32)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)35-26;/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,29,30,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVDIVQCZWDBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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